2-(Pirrolidin-1-ilmetil)morfolina

Descripción general

Descripción

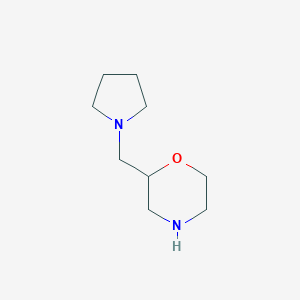

2-(Pyrrolidin-1-ylmethyl)morpholine is a chemical compound with the molecular formula C9H18N2O It is characterized by the presence of a morpholine ring and a pyrrolidine ring connected via a methylene bridge

Aplicaciones Científicas De Investigación

2-(Pyrrolidin-1-ylmethyl)morpholine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its pharmacological properties and potential therapeutic applications.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

Target of Action

It is known that the pyrrolidine ring, a key component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring is characterized by its target selectivity .

Mode of Action

The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported to have bioactive properties . The spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Biochemical Pathways

Compounds with a pyrrolidine ring have been reported to have diverse biological activities .

Pharmacokinetics

The physicochemical parameters of pyrrolidine, a key component of this compound, have been compared with the parent aromatic pyrrole and cyclopentane .

Action Environment

The influence of steric factors on the biological activity of compounds with a pyrrolidine ring has been investigated .

Análisis Bioquímico

Biochemical Properties

It is known that the pyrrolidine ring, a component of this compound, is widely used in medicinal chemistry to obtain compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space .

Cellular Effects

Compounds with a pyrrolidine ring have been shown to interact with various cellular processes .

Molecular Mechanism

The pyrrolidine ring in this compound could potentially lead to different biological profiles of drug candidates due to its different binding mode to enantioselective proteins .

Metabolic Pathways

Morpholine degradation is completed primarily by the Mycobacterium genus, and morpholine monooxygenase is an important enzyme in this pathway .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrrolidin-1-ylmethyl)morpholine typically involves the reaction of morpholine with pyrrolidine in the presence of a suitable base. One common method is the nucleophilic substitution reaction where morpholine reacts with a pyrrolidine derivative, such as pyrrolidine-1-carboxaldehyde, under basic conditions to form the desired product .

Industrial Production Methods

Industrial production of 2-(Pyrrolidin-1-ylmethyl)morpholine may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and minimize by-products. Catalysts and solvents are selected based on their ability to facilitate the reaction and can include bases like sodium hydride or potassium carbonate .

Análisis De Reacciones Químicas

Types of Reactions

2-(Pyrrolidin-1-ylmethyl)morpholine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the nitrogen atoms in the rings can be targeted by electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the nitrogen atoms .

Comparación Con Compuestos Similares

Similar Compounds

Pyrrolidine: A simpler structure with only the pyrrolidine ring.

Morpholine: Contains only the morpholine ring.

N-Methylmorpholine: Similar structure but with a methyl group instead of the pyrrolidinylmethyl group.

Uniqueness

2-(Pyrrolidin-1-ylmethyl)morpholine is unique due to the combination of the morpholine and pyrrolidine rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for versatile interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications .

Actividad Biológica

2-(Pyrrolidin-1-ylmethyl)morpholine is a chemical compound that has garnered attention for its diverse biological activities. This compound, featuring a morpholine ring and a pyrrolidine moiety, is being explored for its potential therapeutic applications, particularly in antimicrobial and anticancer research. This article delves into its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Synthesis

The compound's molecular formula is C11H18N2O, and it can be synthesized through the reaction of morpholine with pyrrolidine, typically in the presence of a catalyst and under controlled conditions. The final product may be converted to its dihydrochloride salt for enhanced stability and solubility.

Antimicrobial Properties

Research indicates that 2-(Pyrrolidin-1-ylmethyl)morpholine exhibits significant antimicrobial activity. For instance, studies by Syed et al. (2013) demonstrated that derivatives of morpholine and pyrrolidine showed potential antitubercular and antifungal properties. Additionally, Ashok et al. (2016) reported on the synthesis of quinoline chalcones substituted with morpholine and pyrrolidine, which exhibited notable antimicrobial effects against various pathogens.

Anticancer Activity

The anticancer potential of 2-(Pyrrolidin-1-ylmethyl)morpholine has been investigated in various studies. Rybka et al. (2017) synthesized a library of morpholine derivatives as potential anticonvulsant agents, highlighting their therapeutic potential in cancer treatment. Furthermore, compounds structurally similar to this compound have shown promising results in inhibiting cancer cell proliferation in vitro. For example, analogs featuring morpholine rings demonstrated superior anticancer activity compared to those with smaller ring systems like pyrrolidine .

The mechanism through which 2-(Pyrrolidin-1-ylmethyl)morpholine exerts its biological effects involves interaction with specific molecular targets within cells. Preliminary studies suggest that it may inhibit key enzymes involved in cellular proliferation and survival pathways.

Study 1: Antimicrobial Activity

In a study conducted by Ashok et al., various derivatives of morpholine were synthesized and evaluated for their antimicrobial efficacy against common bacterial strains. The results indicated that compounds containing the pyrrolidine moiety significantly enhanced antibacterial activity compared to their non-substituted counterparts.

| Compound | Antimicrobial Efficacy | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-(Pyrrolidin-1-ylmethyl)morpholine | High | 32 µg/mL |

| Morpholine derivative A | Moderate | 64 µg/mL |

| Pyrrolidine derivative B | Low | 128 µg/mL |

Study 2: Anticancer Activity

In another investigation focused on anticancer properties, compounds similar to 2-(Pyrrolidin-1-ylmethyl)morpholine were tested against various cancer cell lines. One compound demonstrated exceptional potency against colorectal carcinoma cells, surpassing the efficacy of standard chemotherapeutics like cisplatin.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 2-(Pyrrolidin-1-ylmethyl)morpholine | HCT116 (Colorectal) | 10 |

| Cisplatin | HCT116 (Colorectal) | 12 |

| Control | HCT116 (Colorectal) | >50 |

Propiedades

IUPAC Name |

2-(pyrrolidin-1-ylmethyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O/c1-2-5-11(4-1)8-9-7-10-3-6-12-9/h9-10H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMGVKXVKOAWGME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2CNCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70562387 | |

| Record name | 2-[(Pyrrolidin-1-yl)methyl]morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70562387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128208-00-4 | |

| Record name | 2-[(Pyrrolidin-1-yl)methyl]morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70562387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.